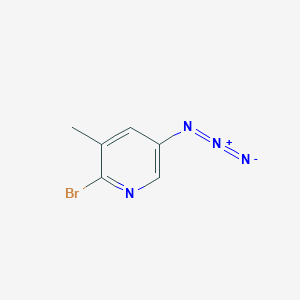![molecular formula C12H21NO B13463205 {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Cyclopentyl-3-azabicyclo[311]heptan-1-yl}methanol is a compound that belongs to the class of azabicycloheptanes These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
Vorbereitungsmethoden
The synthesis of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . This method is scalable and has been used to produce the compound in significant quantities for research purposes.
Analyse Chemischer Reaktionen
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions, which can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties.
Organic Synthesis: The unique structure of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its structural similarity to biologically active compounds allows it to be used in the study of enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can act as a bioisostere, mimicking the properties of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be compared to other azabicycloheptanes, such as:
{2-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C12H21NO/c14-9-11-5-12(6-11,8-13-7-11)10-3-1-2-4-10/h10,13-14H,1-9H2 |
InChI-Schlüssel |
JHBRYRTVGXJFBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C23CC(C2)(CNC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
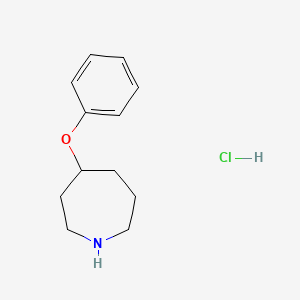
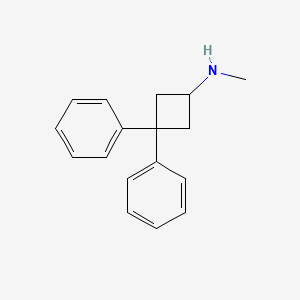
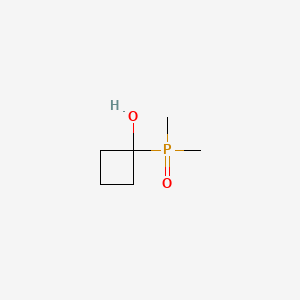
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
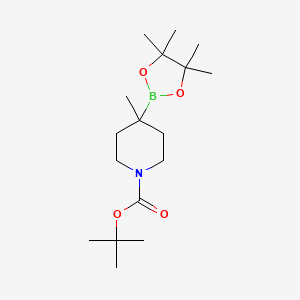

![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
